molecular formula C10H18O2 B12544752 Cyclooctanone, 2-(1-hydroxyethyl)- CAS No. 143139-18-8

Cyclooctanone, 2-(1-hydroxyethyl)-

Cat. No.: B12544752
CAS No.: 143139-18-8
M. Wt: 170.25 g/mol
InChI Key: RBVXNKINJOYDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctanone, 2-(1-hydroxyethyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by an eight-membered carbon ring with a carbonyl group (C=O) and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctanone, 2-(1-hydroxyethyl)- can be achieved through several methods. One common approach involves the oxidation of cyclooctanol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an organic solvent like acetone, with careful control of temperature to avoid over-oxidation.

Industrial Production Methods: Industrial production of Cyclooctanone, 2-(1-hydroxyethyl)- often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of strong oxidizing agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanone, 2-(1-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Cyclooctanone, 2-(1-hydroxyethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclooctanone, 2-(1-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit aldosterone synthase, a target for cardiovascular disease treatment . The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Cyclooctanone, 2-(1-hydroxyethyl)- can be compared with other cyclic ketones such as cyclohexanone and cyclodecanone:

Conclusion

Cyclooctanone, 2-(1-hydroxyethyl)- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.

Properties

CAS No.

143139-18-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1-hydroxyethyl)cyclooctan-1-one

InChI

InChI=1S/C10H18O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h8-9,11H,2-7H2,1H3

InChI Key

RBVXNKINJOYDJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCCCC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.